N-(Cyclopropylmethyl)-3-methoxy-benzylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a cyclopropyl ring, and a methoxy group. The exact 3D conformation would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of “N-(Cyclopropylmethyl)-3-methoxy-benzylamine” would be influenced by the presence of the amine, methoxy, and cyclopropyl groups. The amine group can act as a nucleophile or base, the methoxy group can participate in ether cleavage reactions, and the cyclopropyl group can undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and methoxy groups could impact its solubility, while the aromatic benzene ring could influence its stability .Scientific Research Applications
Analgesic Research
A study highlighted the discovery of a benzylamine derivative, identified as a highly selective and potent κ opioid agonist. This compound, referred to as compound 4 or SLL-039, demonstrated notable efficacy in in vitro and in vivo antinociceptive assays without inducing sedation, a common side effect of κ opioid receptor agonists. The unique interaction of its benzamide motif with specific subsites was believed to dissociate sedation from antinociception effects, presenting a potential avenue for safe analgesic treatments (Xiao et al., 2019).
Analytical Chemistry
Research has focused on the synthesis and characterization of N-alkyl-arylcyclohexylamines, including N-(Cyclopropylmethyl)-3-methoxy-benzylamine derivatives. These compounds, perceived as ketamine-like dissociative substances, have garnered attention in the field of forensic chemistry for their potential as 'research chemicals'. Extensive analytical characterizations using techniques like gas chromatography and mass spectrometry have been employed to aid in identifying emerging substances of abuse (Wallach et al., 2016).
Synthetic Chemistry
The molecule has been central in synthetic chemistry studies, with research detailing the conversion of substituted 3-anilinopropanamides to N-benzyl derivatives through amine exchange reactions. These conversions have facilitated subsequent cyclization processes, demonstrating the molecule's role in the synthesis of complex chemical structures (Nnamonu et al., 2013).
Material Chemistry
This compound has been involved in the synthesis and characterization of novel materials. For instance, the synthesis of 3-methoxyazetidines through an unexpected aziridine to azetidine rearrangement was observed when N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and N-(2,3-dibromo-2-methylpropylidene)benzylamines were treated under specific conditions. This unexpected reactivity and the insights into the reaction mechanism highlight the compound's significance in the development of new chemical entities with potential applications in material science (Stankovic et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-cyclopropyl-N-[(3-methoxyphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-4-2-3-11(7-12)9-13-8-10-5-6-10/h2-4,7,10,13H,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSWYNHNVHVTHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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